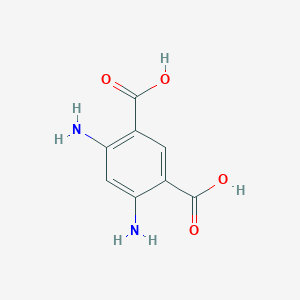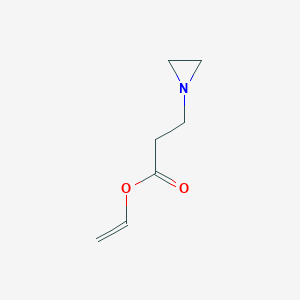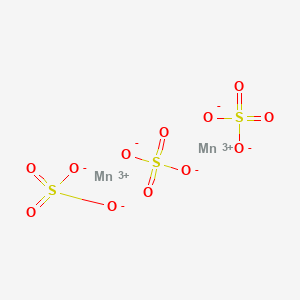
Dimanganese tris(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimanganese tris(sulphate) is a chemical compound with the formula Mn2(SO4)3. It is a pale pink crystalline solid and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of dimanganese tris(sulphate) is not well understood. It is believed to work by catalyzing the oxidation of organic compounds and by promoting the formation of manganese oxide nanoparticles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of dimanganese tris(sulphate). However, studies have shown that it has low toxicity and is relatively safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimanganese tris(sulphate) in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving dimanganese tris(sulphate). One area of interest is the use of dimanganese tris(sulphate) in the synthesis of magnetic nanoparticles for use in biomedical applications. Another area of interest is the use of dimanganese tris(sulphate) in the preparation of manganese oxide nanotubes for use in energy storage and conversion applications. Further research is needed to fully understand the mechanism of action of dimanganese tris(sulphate) and to explore its potential uses in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Dimanganese tris(sulphate) has been used in various scientific research applications. It has been used as a catalyst in the oxidation of alcohols and in the synthesis of organic compounds. It has also been used in the preparation of magnetic nanoparticles and in the synthesis of manganese oxide nanotubes.
Eigenschaften
CAS-Nummer |
13444-72-9 |
|---|---|
Produktname |
Dimanganese tris(sulphate) |
Molekularformel |
Mn2O12S3 |
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
manganese(3+);trisulfate |
InChI |
InChI=1S/2Mn.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI-Schlüssel |
PAVJEQIFHXNOSM-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+3].[Mn+3] |
Andere CAS-Nummern |
13444-72-9 |
Verwandte CAS-Nummern |
7785-87-7 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


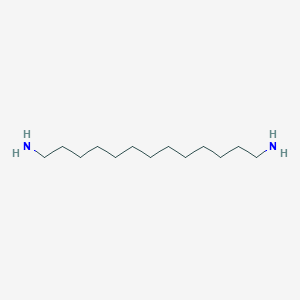

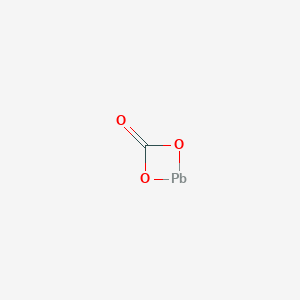
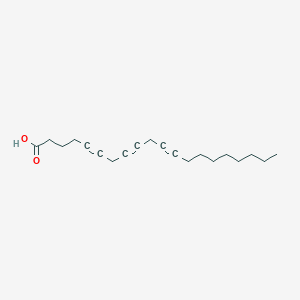
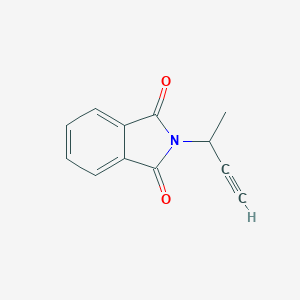
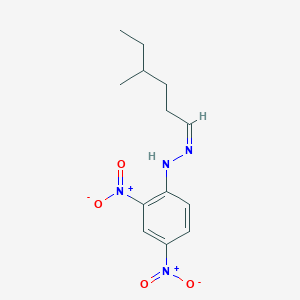
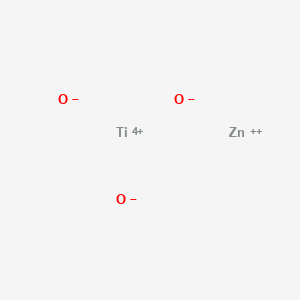
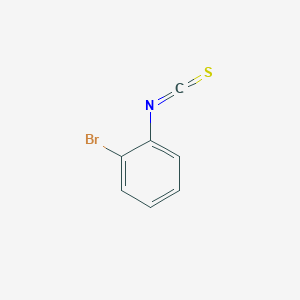
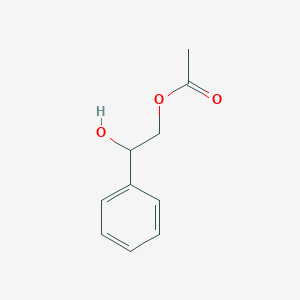
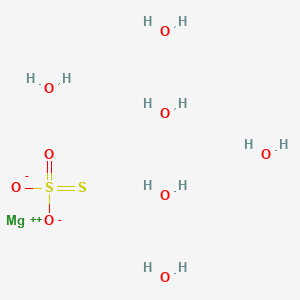
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
